molecular formula C14H16N2O B8160918 4-Ethynyl-N-phenylpiperidine-1-carboxamide

4-Ethynyl-N-phenylpiperidine-1-carboxamide

Cat. No.: B8160918
M. Wt: 228.29 g/mol
InChI Key: ABERSCFFPQTAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-N-phenylpiperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications . This compound, like other piperidine derivatives, is of interest for its potential pharmacological properties and synthetic versatility.

Preparation Methods

The synthesis of 4-Ethynyl-N-phenylpiperidine-1-carboxamide typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

4-Ethynyl-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common reagents include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions tailored to achieve the desired transformations.

Scientific Research Applications

4-Ethynyl-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The ethynyl group and the piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

4-Ethynyl-N-phenylpiperidine-1-carboxamide can be compared with other piperidine derivatives such as:

What sets this compound apart is its unique ethynyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-ethynyl-N-phenylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-12-8-10-16(11-9-12)14(17)15-13-6-4-3-5-7-13/h1,3-7,12H,8-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERSCFFPQTAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.